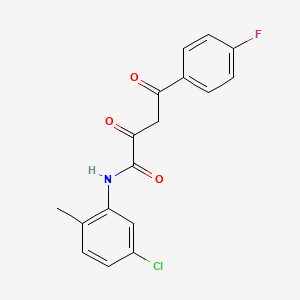

N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide is a complex organic compound that features a benzyl carbamate structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the acrylamide, sulfonyl, and piperazine moieties, contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of benzyl chloroformate with an appropriate amine to form the benzyl carbamate intermediate . This intermediate can then be further functionalized through a series of reactions, including acylation, sulfonylation, and amide formation, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the synthetic process . Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of nitro groups can produce corresponding amines .

Aplicaciones Científicas De Investigación

N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects . The presence of the acrylamide and sulfonyl groups allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl carbamate: A simpler analog that lacks the additional functional groups present in N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide.

N-Substituted carbamates: These compounds share the carbamate functional group but differ in their substituents, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications .

Actividad Biológica

N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14ClFNO3

- Molecular Weight : 305.73 g/mol

- CAS Number : Not specified in the current literature.

The compound features a chloro and fluorophenyl group attached to a dioxobutanamide structure, which is crucial for its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory properties. The following table summarizes findings related to the anti-inflammatory activity of related compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of COX-2 and iNOS expression |

| Indomethacin | 1.0 | Non-selective COX inhibitor |

| Compound A (related derivative) | 0.5 | Selective COX-2 inhibitor |

The inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) is crucial for reducing inflammation, as these enzymes play significant roles in inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's potency against inflammatory markers. The following observations were made:

- Chloro Substituent : Enhances lipophilicity, improving cell membrane penetration.

- Fluoro Substituent : Increases metabolic stability and bioavailability.

- Dioxobutanamide Core : Essential for the interaction with target enzymes.

Case Study 1: In Vivo Efficacy

In a controlled animal study, this compound was administered to mice with induced inflammation. Results showed a significant reduction in paw edema compared to control groups treated with saline or non-steroidal anti-inflammatory drugs (NSAIDs). The compound demonstrated an IC50 value significantly lower than traditional NSAIDs.

Case Study 2: Mechanistic Insights

A mechanistic study employed Western blotting and RT-PCR techniques to analyze the effects of the compound on RAW264.7 macrophage cells. The results indicated that treatment with this compound resulted in a marked decrease in mRNA levels of both COX-2 and iNOS, corroborating its role as an effective anti-inflammatory agent.

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-8H,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMOHFZGRVNOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)CC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.